1-(2-Methoxyphenyl)ethan-1-one oxime

Organic Synthesis Oxime Preparation Reaction Yield Optimization

1-(2-Methoxyphenyl)ethan-1-one oxime (CAS 54582-21-7) is the ortho-substituted acetophenone oxime that enables up to 99% yield in catalytic amide/nitrile transformations. Its unique steric and electronic profile governs reactivity in Beckmann rearrangements, metal-catalyzed cross-couplings, and coordination chemistry—making it irreplaceable by meta or para analogs. Procure this specific isomer for reproducible photoinitiator kinetics, high-yield heterocyclic construction, and definitive SAR studies.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 54582-21-7
Cat. No. B11945829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)ethan-1-one oxime
CAS54582-21-7
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC=CC=C1OC
InChIInChI=1S/C9H11NO2/c1-7(10-11)8-5-3-4-6-9(8)12-2/h3-6,11H,1-2H3/b10-7+
InChIKeyDIKCFMMRNVHRSS-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)ethan-1-one oxime CAS 54582-21-7: A Strategic Ortho-Substituted Acetophenone Oxime for Niche Chemical Synthesis and Material Science Procurement


1-(2-Methoxyphenyl)ethan-1-one oxime (CAS 54582-21-7), also known as 2-methoxyacetophenone oxime, is an aromatic oxime derivative characterized by a methoxy group at the ortho position of the phenyl ring . This ortho-substitution pattern imparts unique steric and electronic properties to the molecule, differentiating it from para- and meta- substituted analogs. The compound serves as a versatile synthetic intermediate for the construction of heterocyclic compounds, metal coordination complexes, and as a precursor for oxime ethers and esters utilized in photoinitiator systems . Its procurement is primarily driven by research and development in medicinal chemistry, agrochemicals, and advanced materials science, where its specific structural features are critical for the desired physicochemical or biological outcome.

Why Generic Oxime or Acetophenone Derivatives Cannot Replace 1-(2-Methoxyphenyl)ethan-1-one oxime (CAS 54582-21-7) in Critical Applications


Substitution with a different acetophenone oxime, such as an unsubstituted, para-substituted, or hydroxyl analog, is not a scientifically sound procurement strategy. The ortho-methoxy group in CAS 54582-21-7 exerts a profound influence on the compound's electronic environment and steric accessibility, which directly governs its reactivity in key transformations like Beckmann rearrangements, metal-catalyzed cross-couplings, and coordination chemistry . Studies have shown that ortho-substituted acetophenone oximes exhibit a distinct balance of steric, polar, and radical effects compared to their para- or meta- counterparts, which in turn affects their reaction kinetics and product selectivity in photosensitized reactions [1]. The specific hydrogen bonding network and dipole moment of the ortho-methoxy derivative also differ significantly from those of other positional isomers, impacting its solubility, melting point, and supramolecular assembly properties [2]. Therefore, using a less expensive or more readily available analog would introduce an uncontrolled variable, leading to failed syntheses, altered product distribution, or a complete loss of the desired function in the final application.

Quantifiable Performance of 1-(2-Methoxyphenyl)ethan-1-one oxime (CAS 54582-21-7): A Direct Comparison with Key Analogs for Informed Procurement


Synthesis of 1-(2-Methoxyphenyl)ethan-1-one oxime via Vilsmeier Conditions: Quantitative Yield for Efficient Laboratory Procurement

The title compound 1-(2-methoxyphenyl)ethan-1-one oxime can be synthesized in a one-step protocol using adapted Vilsmeier conditions to achieve a quantitative yield [1]. This contrasts with standard oximation procedures for acetophenone oxime (CAS 613-91-2), which typically report yields in the range of 76–91% under standard conditions . The near-quantitative conversion for the ortho-methoxy derivative minimizes purification requirements and material waste, presenting a significant advantage in process efficiency for procurement-scale synthesis.

Organic Synthesis Oxime Preparation Reaction Yield Optimization

Catalytic Transformation of 1-(2-Methoxyphenyl)ethan-1-one oxime to Amides and Nitriles in Up to 99% Yield

The ortho-methoxy oxime derivative demonstrates exceptional reactivity as a substrate in chlorotropylium chloride-catalyzed transformations. Specifically, the target compound can be converted to its corresponding amide or nitrile in excellent yields of up to 99% and short reaction times of 10–15 minutes . This is in contrast to the lower yields reported for unsubstituted acetophenone oxime under similar or standard Beckmann rearrangement conditions, which often suffer from lower conversion rates or require more forcing conditions [1].

Beckmann Rearrangement Amide Synthesis Nitrile Synthesis Catalysis

Distinct Substituent Effects of Ortho-Methoxy Oxime on Photochemical Reactivity vs. Meta- and Para-Analogs

A comprehensive study of ortho-, meta-, and para-substituted acetophenone oximes, including -OCH3 derivatives, revealed that ortho-substitution leads to a unique reactivity profile in photosensitized electron transfer reactions [1]. The study concluded that for ortho-substituted oximes, the overall conversion is controlled by two opposing energetic pathways: oxidation of the neutral oxime (favored by electron-donating groups like -OCH3) and deprotonation of the radical cation (favored by electron-withdrawing groups). The calculated ionization potentials for the ortho-methoxy derivative are distinct from its para and meta isomers, correlating directly with their quenching rates of triplet chloranil [1]. This contrasts with para-substituted analogs where polar effects are dominant, and meta-substituted analogs where radical stabilization is more critical.

Photochemistry Radical Cation Reactivity Substituent Effects

O-Alkylated Derivatives of Ortho-Methoxyacetophenone Oxime Enable Regio- and Stereoselective Intramolecular Cycloadditions Under Microwave Conditions

While this specific evidence pertains to a closely related derivative (o-allyloxyacetophenone oxime derived from the target compound), it directly showcases the unique synthetic utility enabled by the ortho-methoxy motif. The study demonstrates that under microwave irradiation, the o-allyloxy derivative undergoes a cleaner regio- and stereoselective intramolecular 1,3-dipolar cycloaddition in a shorter reaction time and with a higher yield compared to conventional heating [1]. This contrasts with similar reactions performed on unsubstituted acetophenone oxime derivatives, which typically exhibit lower regioselectivity and require longer reaction times [2].

Microwave-Assisted Synthesis Cycloaddition Heterocyclic Synthesis

Proven and High-Value Application Scenarios for 1-(2-Methoxyphenyl)ethan-1-one oxime (CAS 54582-21-7) Based on Quantitative Evidence


Precursor for High-Efficiency Photoinitiators and Advanced Photoresists

Based on the evidence from Section 3.3, which highlights the unique photochemical behavior of ortho-substituted acetophenone oximes in radical cation formation , procurement of CAS 54582-21-7 is strategically justified for research groups and industrial R&D centers developing next-generation photoinitiators for polymer curing and high-resolution photoresists for microelectronics. The specific reactivity profile of the ortho-methoxy derivative, distinct from its isomers, allows for fine-tuning of radical generation kinetics, leading to improved sensitivity and resolution in lithographic processes [5].

High-Yield Synthesis of Valuable Amide and Nitrile Building Blocks

As demonstrated in Section 3.2, 1-(2-methoxyphenyl)ethan-1-one oxime undergoes a rapid, high-yield (up to 99%) catalytic transformation to amides and nitriles . This makes it an ideal starting material for procurement by medicinal chemistry and agrochemical laboratories that require efficient access to ortho-methoxyphenyl-substituted amide or nitrile pharmacophores. The short reaction time and excellent yield minimize material and labor costs, offering a clear advantage over alternative synthetic routes to the same building blocks.

Stereoselective Synthesis of Complex Heterocyclic Scaffolds

The evidence from Section 3.4, while class-level inference, strongly indicates that derivatives of this ortho-methoxy oxime enable cleaner, faster, and higher-yielding intramolecular cycloadditions compared to simpler analogs . Consequently, procurement of CAS 54582-21-7 is recommended for synthetic organic chemists focusing on the construction of complex, fused heterocyclic ring systems with high regio- and stereocontrol. This is particularly relevant for the development of new chemical entities in drug discovery where structural novelty and stereochemical purity are paramount.

Exploration of Ortho-Substituent Effects in Medicinal Chemistry

The unique ortho-substitution pattern of this oxime directly influences its lipophilicity and electronic properties. Although direct quantitative biological data is limited, the class-level knowledge of oximes' broad biological activities combined with the established, quantifiable impact of ortho-substitution on physical and chemical properties [5] makes this compound a valuable procurement target for structure-activity relationship (SAR) studies. Medicinal chemists can use CAS 54582-21-7 to probe the effect of ortho-methoxy substitution in a given oxime-based lead series, where meta- or para- substitution would not provide the same conformational or electronic bias.

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